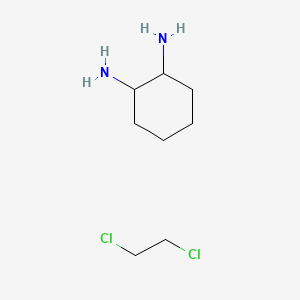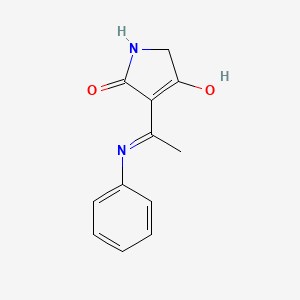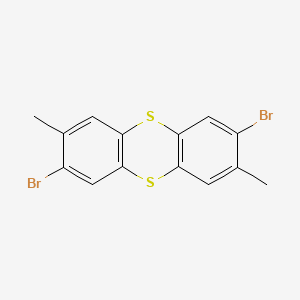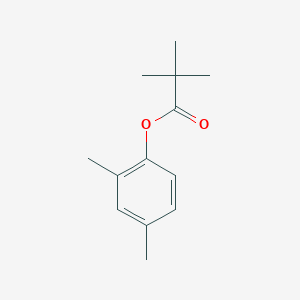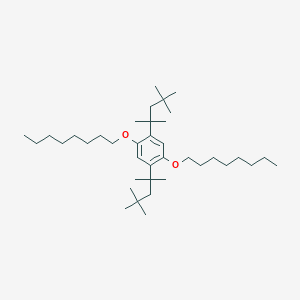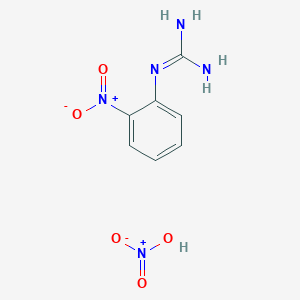
Nitric acid;2-(2-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid;2-(2-nitrophenyl)guanidine is a compound that features a guanidine group attached to a nitrophenyl moiety. Guanidine derivatives are known for their versatility and are found in various natural products, pharmaceuticals, and biochemical processes. The presence of the nitrophenyl group adds unique chemical properties to the compound, making it valuable in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including nitric acid;2-(2-nitrophenyl)guanidine, typically involves the guanylation of amines. One common method is the reaction of amines with carbodiimides or thioureas in the presence of activating agents such as thiophilic metal salts or coupling reagents . Another approach involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is a practical approach . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is another efficient method .
化学反応の分析
Types of Reactions
Nitric acid;2-(2-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
科学的研究の応用
Nitric acid;2-(2-nitrophenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of nitric acid;2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrophenyl group can also participate in aromatic interactions, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Guanidine: A basic compound with high reactivity and versatility.
Nitroguanidine: Known for its use in explosives and propellants.
Phenylguanidine: Similar structure but lacks the nitro group.
Uniqueness
Nitric acid;2-(2-nitrophenyl)guanidine is unique due to the combination of the guanidine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
特性
CAS番号 |
70973-05-6 |
|---|---|
分子式 |
C7H9N5O5 |
分子量 |
243.18 g/mol |
IUPAC名 |
nitric acid;2-(2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-3-1-2-4-6(5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
InChIキー |
LHKBURXKWCPYGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


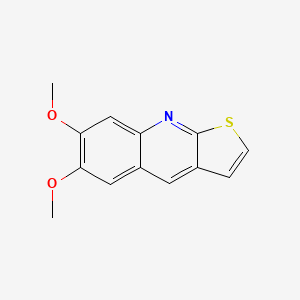

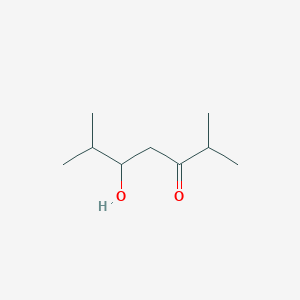
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
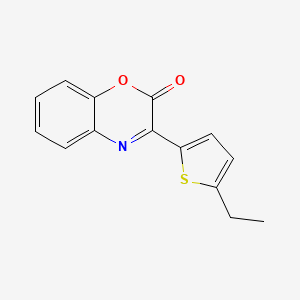
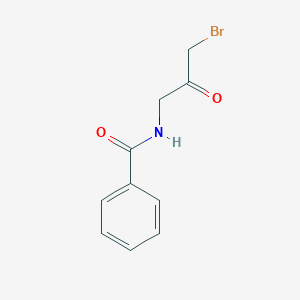
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
